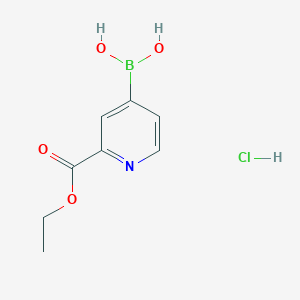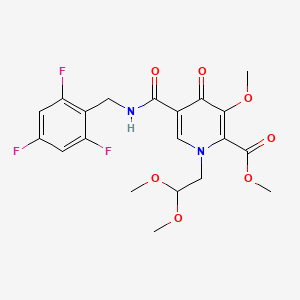
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure, which includes a pyridine ring and a boronic acid moiety, makes it a valuable building block in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation . These methods provide efficient routes to the desired boronic acid derivative under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
科学研究应用
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of advanced materials and fine chemicals.
作用机制
The mechanism of action of (2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boronic acid group transfers to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
相似化合物的比较
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
Pyridine-4-boronic acid pinacol ester: A boronic ester with similar reactivity and applications.
2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane: A boronic ester used in organic synthesis.
Uniqueness
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride is unique due to its ethoxycarbonyl group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable reagent for the synthesis of complex molecules that require specific functional groups.
属性
CAS 编号 |
741709-71-7 |
|---|---|
分子式 |
C8H11BClNO4 |
分子量 |
231.44 g/mol |
IUPAC 名称 |
(2-ethoxycarbonylpyridin-4-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H10BNO4.ClH/c1-2-14-8(11)7-5-6(9(12)13)3-4-10-7;/h3-5,12-13H,2H2,1H3;1H |
InChI 键 |
YSRXNLBUPKOAJE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)C(=O)OCC)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)












